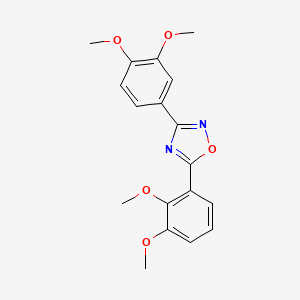
5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. This molecule belongs to the family of oxadiazoles, which are known for their diverse biological activities, such as antimicrobial, antitumor, and anti-inflammatory properties.
作用机制
The mechanism of action of 5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. It also inhibits the Akt/mTOR signaling pathway, which is crucial for cancer cell survival and growth. Moreover, it has been reported to induce apoptosis, a programmed cell death process, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to decrease the expression of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, and increase the expression of anti-inflammatory cytokines such as interleukin-10, indicating its potential as an anti-inflammatory agent. It also has been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, suggesting its potential as an antioxidant agent. Moreover, it has been reported to inhibit the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent.
实验室实验的优点和局限性
One of the advantages of using 5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities, making it a potential candidate for various applications. Moreover, it is relatively easy to synthesize and can be obtained in high yield. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may hinder its optimization and clinical translation.
未来方向
There are several future directions for the research on 5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. One of the directions is to optimize its synthesis method to improve its yield and purity. Another direction is to investigate its mechanism of action in more detail to identify its molecular targets and signaling pathways. Moreover, further studies are needed to evaluate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress. In addition, its potential as a material for electronic and optical devices should be explored. Finally, its pharmacokinetics and toxicity should be evaluated to ensure its safety and efficacy in clinical use.
合成方法
The synthesis of 5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can be achieved by various methods, including the reaction of 2,3-dimethoxybenzohydrazide with 3,4-dimethoxybenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. Another method involves the reaction of 2,3-dimethoxybenzonitrile with 3,4-dimethoxybenzohydrazide in the presence of a catalyst such as copper(II) acetate. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
科学研究应用
5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. This molecule also possesses antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. In addition, it has been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-21-13-9-8-11(10-15(13)23-3)17-19-18(25-20-17)12-6-5-7-14(22-2)16(12)24-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAMLGIKPIXXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C(=CC=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5712580.png)
![2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5712583.png)
![11-isopropyl-7,8,9,10-tetrahydro[1,2,4]triazolo[1'',5'':1',6']pyrimido[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B5712589.png)
![(4-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5712593.png)
![ethyl 4-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5712595.png)
![5-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5712609.png)
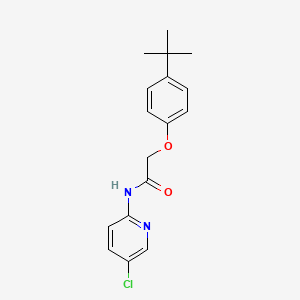
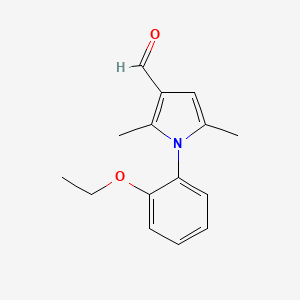
![methyl {7-[2-(cyclopropylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5712644.png)
![4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5712650.png)
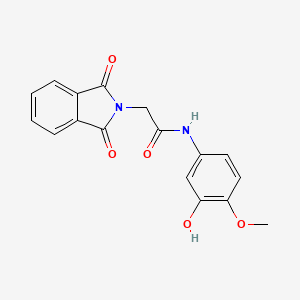
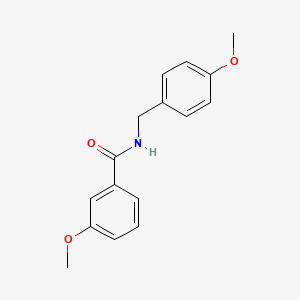
![7-bromo-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5712671.png)
